molecular formula C9H6Cl3F3 B6311687 4-(Trifluoromethyl)-(2',2',2'-trichloroethyl)benzene CAS No. 1858249-62-3

4-(Trifluoromethyl)-(2',2',2'-trichloroethyl)benzene

Cat. No.: B6311687
CAS No.: 1858249-62-3
M. Wt: 277.5 g/mol
InChI Key: ILLYJNHLVKDHBR-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-(2’,2’,2’-trichloroethyl)benzene is an organic compound characterized by the presence of both trifluoromethyl and trichloroethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts acylation reaction, where benzene is treated with a trifluoromethyl ketone and a trichloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous solvents and low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-(2’,2’,2’-trichloroethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Ethyl derivatives.

    Substitution: Amino or thiol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethyl)-(2’,2’,2’-trichloroethyl)benzene is unique due to the combination of trifluoromethyl and trichloroethyl groups on the benzene ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(2,2,2-trichloroethyl)-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3F3/c10-8(11,12)5-6-1-3-7(4-2-6)9(13,14)15/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLYJNHLVKDHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(Cl)(Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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